N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety. Compounds containing benzofuran and thiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anticancer properties .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, indicating that they likely have significant molecular and cellular effects .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that they likely have diverse pharmacological activities, suggesting that they may be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Cellular Effects
Benzofuran derivatives have been reported to have potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .
Molecular Mechanism
Benzofuran derivatives are known to interact with various biomolecules at the molecular level . They have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known to have sustained stimulant-like effects in rats .
Dosage Effects in Animal Models
Benzofurans are more potent than MDA in vitro and in vivo, producing sustained stimulant-like effects in rats .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate thioamides with α-haloketones . The final step involves coupling the benzofuran and thiazole intermediates with 4-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is unique due to its combination of benzofuran and thiazole rings, which confer a broad range of biological activities. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-8-13(9-7-12)19(23)22-20-21-15(11-26-20)17-10-14-4-3-5-16(24-2)18(14)25-17/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRIWULOHHKAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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